4-Amino-3-chlorobenzenesulfonic acid

Overview

Description

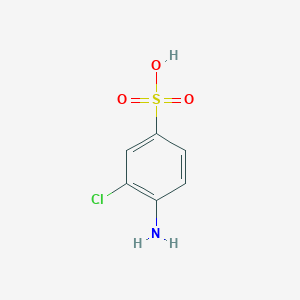

4-Amino-3-chlorobenzenesulfonic acid (ACBS) is an organic compound with the molecular formula C6H6ClNO3S12. It is a solid that appears as off-white crystals or powder2. It belongs to the class of sulfonic acids, which are compounds that have a sulfonyl (SO2) group attached to an organic moiety2.

Synthesis Analysis

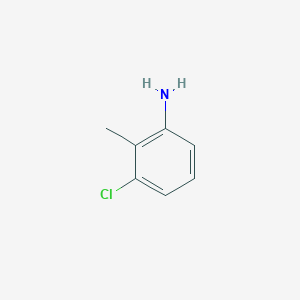

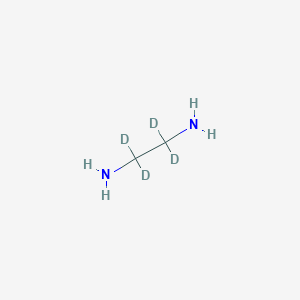

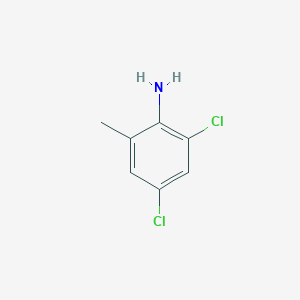

ACBS can be synthesized from 4-nitroaniline and sulfuric acid, followed by reduction with iron powder or zinc in the presence of hydrochloric acid3. Another synthesis method involves starting from 2-chloroaniline, o-dichlorobenzene, and monohydrate4.

Molecular Structure Analysis

The molecular weight of ACBS is 207.64 g/mol1. The IUPAC Standard InChI is InChI=1S/C6H6ClNO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)5.

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving ACBS6.

Physical And Chemical Properties Analysis

The physical and chemical properties of ACBS include a molecular weight of 217.64 g/mol, a melting point of 240-244°C, solubility in water and ethanol, insolubility in ether, and a density of 1.65 g/cm32. It has an acidic pH with a pKa of 0.652.

Scientific Research Applications

Synthesis of High Molecular Weight Poly (3-aminobenzenesulfonic acid)

- Scientific Field : Polymer Science

- Application Summary : 4-Amino-3-chlorobenzenesulfonic acid is used in the synthesis of high molecular weight poly (3-aminobenzenesulfonic acid) with FeCl3.6H2O as a binary oxidant and dopant .

- Methods of Application : The polymerization was done by either sulfonating of polyaniline (PANI) or copolymerization of the corresponding monomers with aniline . The reaction was carried out in a solvent-free (solid-state) condition at 40–45 °C for 24 hours .

- Results : The yield of the reaction was 46%. The polymer was characterized by a number of techniques such as Fourier transform infrared, ultraviolet-visible, atomic absorption, elemental analysis, thermogravimetric analysis, differential scanning calorimetry, X-ray diffraction, four probe conductimeter, and zeta potential .

Removal of Chromium (VI) from Aqueous Solution

- Scientific Field : Environmental Science

- Application Summary : 4-Amino-3-chlorobenzenesulfonic acid is used in the synthesis of polypyrrole films, which are then used for the removal of chromium (VI) from aqueous solution .

- Methods of Application : Polypyrrole conducting films, doped with 4-amino-3-hydroxynaphthalene sulfonic acid, were electrosynthesized by anodic oxidation of pyrrole on Pt and steel electrodes in an aqueous medium .

- Results : The maximum adsorption capacity of the AHNSA-PPy film for chromium was 224 mg g −1. A 96% chromium removal from pure aqueous solution was reached within about 48 h by the immersion method, but only within about 6 h by the Cr (VI) electro-reduction method .

Synthesis of Pharmaceuticals

- Scientific Field : Pharmaceutical Chemistry

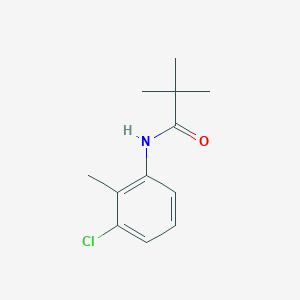

- Application Summary : 4-Amino-3-chlorobenzenesulfonic acid is used in the synthesis of various pharmaceuticals.

- Methods of Application : The specific methods of application can vary widely depending on the specific pharmaceutical being synthesized. Typically, it involves various organic synthesis techniques such as condensation reactions, substitution reactions, and others.

- Results : The results also vary widely depending on the specific pharmaceutical being synthesized. In general, the use of 4-Amino-3-chlorobenzenesulfonic acid in pharmaceutical synthesis can lead to the production of effective therapeutic agents.

Electrochemical Sensors

- Scientific Field : Electrochemistry

- Application Summary : 4-Amino-3-chlorobenzenesulfonic acid is used in the development of electrochemical sensors.

- Methods of Application : In this application, 4-Amino-3-chlorobenzenesulfonic acid is typically used as a dopant in the synthesis of conductive polymers, which are then used in the fabrication of the sensors.

- Results : The use of 4-Amino-3-chlorobenzenesulfonic acid in this way can enhance the sensitivity and selectivity of the sensors, leading to improved performance.

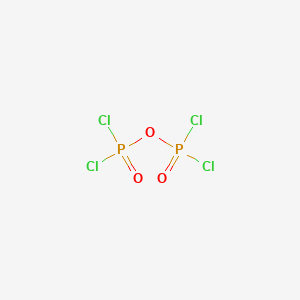

Chlorosulfonation of Benzene

- Scientific Field : Organic Chemistry

- Application Summary : 4-Amino-3-chlorobenzenesulfonic acid is used in the chlorosulfonation of benzene .

- Methods of Application : The reaction involves the generation of an electrophile, SO2Cl+, which reacts with benzene to produce the corresponding sulfonyl chloride via an electrophilic aromatic substitution reaction .

- Results : The product of this reaction is a sulfonyl chloride, which can be further reacted with other compounds to produce a variety of useful products .

Safety and Handling Procedures

- Scientific Field : Safety Science

- Application Summary : The safety data sheet for 4-Amino-3-chlorobenzenesulfonic acid provides important information about its handling and disposal .

- Methods of Application : The safety data sheet provides guidelines for the safe handling, storage, and disposal of 4-Amino-3-chlorobenzenesulfonic acid .

- Results : Following these guidelines can help to prevent accidents and ensure the safe use of 4-Amino-3-chlorobenzenesulfonic acid .

Safety And Hazards

ACBS is classified as a skin corrosive, sub-category 1B1. It causes severe skin burns and eye damage1. Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up1. In case of ingestion, inhalation, skin contact, or eye contact, specific first aid measures are recommended1.

Future Directions

Future directions for research on ACBS include developing new synthetic routes for ACBS and its derivatives with increased solubility and stability, investigating the potential of ACBS for the synthesis of new drugs and materials with improved properties, and conducting toxicity studies to evaluate the safety of ACBS for various applications3.

Please note that this information is based on the available resources and may not be fully comprehensive. Always refer to the most recent and reliable sources when conducting research.

properties

IUPAC Name |

4-amino-3-chlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEECEUZBAHTVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059169 | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chlorobenzenesulfonic acid | |

CAS RN |

98-35-1 | |

| Record name | 4-Amino-3-chlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chlorobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-amino-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorosulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

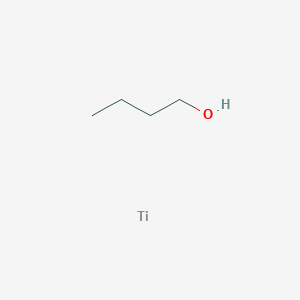

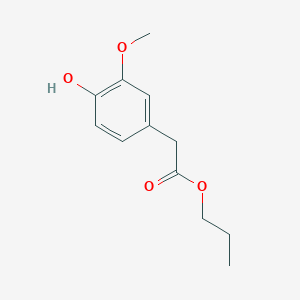

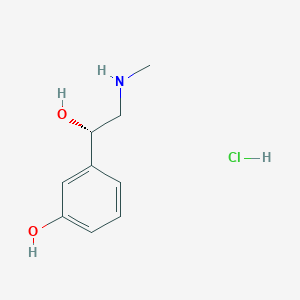

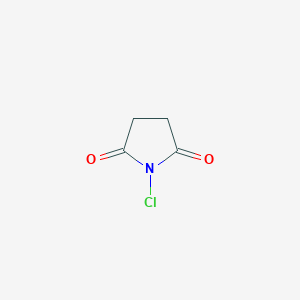

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

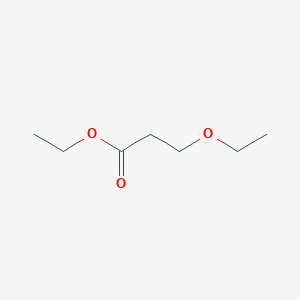

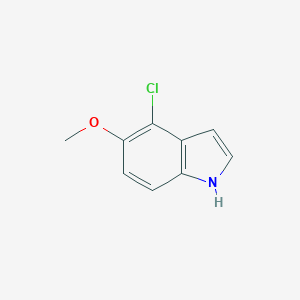

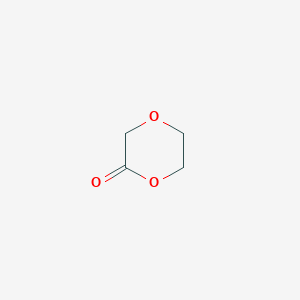

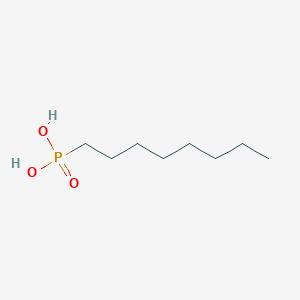

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)